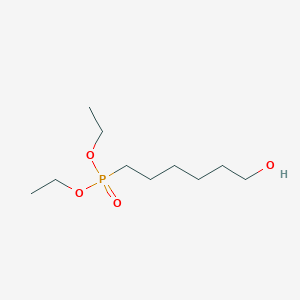
Diethyl (6-Hydroxyhexyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD24450216 is a chemical compound with unique properties that have garnered interest in various scientific fields
Preparation Methods
The preparation of MFCD24450216 involves specific synthetic routes and reaction conditions. The compound can be synthesized through a series of chemical reactions that include the use of specific reagents and catalysts. Industrial production methods for MFCD24450216 are designed to ensure high yield and purity, making the process efficient and scalable for large-scale production.
Chemical Reactions Analysis
MFCD24450216 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the formation of substituted compounds.
Scientific Research Applications
MFCD24450216 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its potential effects on cellular processes and molecular pathways. In medicine, MFCD24450216 is being investigated for its therapeutic potential in treating certain diseases. Additionally, the compound has industrial applications, including its use in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of MFCD24450216 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
MFCD24450216 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable molecular structures or similar chemical properties. By comparing MFCD24450216 with these compounds, researchers can better understand its distinct characteristics and potential advantages in various applications.
Conclusion
MFCD24450216 is a versatile compound with significant potential in various scientific fields. Its unique properties, preparation methods, chemical reactions, and applications make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry. By understanding its mechanism of action and comparing it with similar compounds, scientists can further explore its potential and develop new applications for this intriguing chemical compound.
Properties
Molecular Formula |
C10H23O4P |
|---|---|
Molecular Weight |
238.26 g/mol |
IUPAC Name |
6-diethoxyphosphorylhexan-1-ol |
InChI |
InChI=1S/C10H23O4P/c1-3-13-15(12,14-4-2)10-8-6-5-7-9-11/h11H,3-10H2,1-2H3 |
InChI Key |
DEEGUCPKUWITSA-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CCCCCCO)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















